molecular formula C10H18N2O3 B3353512 (R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 549531-10-4

(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B3353512
CAS No.: 549531-10-4
M. Wt: 214.26 g/mol
InChI Key: AQTGZJWIZODIFY-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral pyrrolidinone derivative that serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound features a stereospecific (R)-configuration at the 3-position of the lactam ring, making it a valuable building block for the synthesis of enantiomerically pure molecules. Its primary research application is as a precursor to (R)-3-amino-1-methylpyrrolidin-2-one, a key scaffold found in various pharmacologically active compounds. This scaffold is integral to the development of potential therapeutic agents, particularly as inhibitors of GABA Aminotransferase, which is a target for treating neurological conditions such as epilepsy [https://pubs.acs.org/doi/10.1021/jm501632c]. Furthermore, the pyrrolidinone structure is a common motif in nootropic and cognitive enhancement research, where it is studied for its potential neuroactive properties [https://www.researchgate.net/publication/381145109 Design synthesis and biological evaluation of novel pyrrolidin-2-one derivatives as potential nootropic_agents]. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling further functionalization and incorporation into more complex molecular architectures. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGZJWIZODIFY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666934
Record name tert-Butyl [(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549531-10-4
Record name tert-Butyl [(3R)-1-methyl-2-oxopyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of ®-3-amino-1-methyl-2-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-3-amino-1-methyl-2-oxopyrrolidine and tert-butanol.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

Major Products Formed

    Hydrolysis: ®-3-amino-1-methyl-2-oxopyrrolidine and tert-butanol

    Substitution: Various substituted carbamates depending on the nucleophile used

    Oxidation: Oxidized derivatives of the pyrrolidine ring

    Reduction: Reduced derivatives of the pyrrolidine ring

Scientific Research Applications

®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in the substituents attached to the pyrrolidine ring. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties References
(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate N/A* C₁₀H₁₈N₂O₃ (hypothetical) ~214.26 1-methyl, 2-oxo High polarity due to oxo group; potential for hydrogen bonding. [Hypothetical]
(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate 1286208-40-9 C₁₈H₂₆N₂O₃ 306.40 1-(2-methoxybenzyl) Increased lipophilicity; methoxy group enables π-π interactions.
(R)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate 1629126-39-1 C₁₆H₂₃BrN₂O₂ 362.27 1-(4-bromobenzyl) Bromine enhances molecular weight and halogen bonding potential.
(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate 1233860-14-4 C₁₅H₂₀FN₃O₄ 325.34 1-(3-fluoro-2-nitrophenyl) Strong electron-withdrawing effects from nitro and fluoro groups.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate N/A C₂₀H₂₄N₂O₃ (estimated) ~340.42 Biphenyl, hydroxy Steric bulk from biphenyl; hydroxy group increases hydrophilicity.
Key Observations:
  • Polarity and Solubility: The target compound’s 2-oxo group increases polarity, likely improving solubility in polar solvents (e.g., water or ethanol) compared to benzyl-substituted analogs .
  • Lipophilicity : Derivatives with aromatic substituents (e.g., 2-methoxybenzyl or 4-bromobenzyl) exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility.
  • Electronic Effects : The nitro and fluoro groups in the 3-fluoro-2-nitrophenyl analog () create electron-deficient aromatic systems, enhancing reactivity toward nucleophilic substitution or reduction reactions .

Biological Activity

(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C11H19N2O3
  • Molecular Weight: 225.29 g/mol
  • CAS Number: 1346773-63-4
  • Physical State: Solid

The compound primarily acts as an inhibitor of specific enzymes, which is crucial in various biochemical pathways. Its structure allows it to interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activities against several viruses, including coronaviruses. For instance, modifications in related compounds have shown promise as inhibitors of the SARS-CoV main protease, which is critical for viral replication. While specific data on this compound is limited, its structural analogs have demonstrated significant antiviral effects in vitro, suggesting potential applications in antiviral therapy .

Inhibition Studies

Research has focused on the structure-activity relationship (SAR) of carbamate derivatives. Compounds with a pyrrolidine core have been evaluated for their inhibition of proteases involved in viral replication. The presence of the tert-butyl group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies

  • SARS-CoV Protease Inhibition
    • A study demonstrated that related pyrrolidine derivatives exhibited IC50 values in the low nanomolar range against SARS-CoV proteases. These findings suggest that this compound could similarly inhibit viral enzymes, although direct evidence is still required .
  • Cell Viability Assays
    • In vitro assays using human cell lines have indicated that compounds structurally similar to this compound can maintain high cell viability while effectively inhibiting viral replication . This characteristic is vital for developing therapeutic agents that minimize cytotoxicity.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved IC50 ValuesMechanism
AntiviralPF-073213327.93 nMMain protease inhibition
CytotoxicityVarious carbamates>10 µMSelective inhibition
Cell ViabilityPyrrolidine derivatives>90% viabilityMinimal cytotoxic effects

Q & A

Q. What are the established synthetic methodologies for (R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, and what key reaction parameters influence yield?

The compound can be synthesized via carbamate-forming reactions using tert-butyl chloroformate or related reagents. A common approach involves reacting a pyrrolidinone intermediate with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) in chloroform at room temperature . Key parameters affecting yield include:

  • Reaction Time : Extended stirring (18 hours vs. 3 hours) improves yields due to slower reaction kinetics .
  • Purification : Column chromatography on silica gel is critical for isolating high-purity products .
  • Chiral Control : Asymmetric synthesis methods, such as the Mannich reaction, can enforce stereochemistry using chiral catalysts or auxiliaries .

Q. How is the structural integrity of this carbamate verified post-synthesis?

Structural validation relies on:

  • ¹H-NMR Spectroscopy : Characteristic shifts (e.g., -CH₂-NH- groups at 2.97–3.18 ppm) confirm carbamate bond formation .
  • ESI-MS : Monitors reaction progress and detects molecular ion peaks .
  • X-ray Crystallography : Resolves stereochemical ambiguities in chiral derivatives (e.g., tert-butyl carbamate analogs) .

Q. What are the recommended storage conditions and stability considerations for this compound?

While specific data for this carbamate is limited, general guidelines include:

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis .
  • Incompatible Materials : Avoid strong acids/bases or oxidizing agents to preserve the carbamate group .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation .

Advanced Research Questions

Q. What strategies can enhance enantiomeric purity during synthesis of this chiral carbamate?

  • Asymmetric Catalysis : Use chiral catalysts (e.g., organocatalysts) in Mannich or Michael additions to enforce stereochemistry .
  • Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor one enantiomer’s formation .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries to separate enantiomers via selective crystallization .

Q. How can computational chemistry predict reactivity or supramolecular interactions of this carbamate?

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., carbamate bond cleavage) and transition states .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzyme active sites) based on crystal structure data .
  • Crystal Structure Prediction (CSP) : Identifies stable polymorphs by analyzing hydrogen-bonding networks (e.g., tert-butyl group packing) .

Q. How are contradictions in spectroscopic data resolved for structurally similar carbamates?

  • Multi-Technique Validation : Cross-reference ¹H-NMR, ¹³C-NMR, and IR data to confirm functional groups .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to clarify ambiguous signals .
  • Comparative Analysis : Benchmark against published spectra of tert-butyl carbamate derivatives (e.g., pyrimidine analogs) .

Q. What experimental approaches mitigate side reactions during carbamate formation?

  • Controlled Reagent Addition : Introduce tert-butyl chloroformate dropwise to minimize exothermic side reactions .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to suppress hydrolysis or racemization .
  • Protecting Groups : Temporarily block reactive sites (e.g., amines) to prevent undesired nucleophilic attacks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

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